3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride follows IUPAC conventions by prioritizing the bicyclic pyrido[1,2-a]pyrimidin-4-one core as the parent structure. The numbering begins at the pyrimidin-4-one oxygen, with the methyl group at position 2 and the ethyl-piperidine substituent at position 3. The piperidine ring is substituted at position 4 with a bis(4-fluorophenyl)methylene group, while the dihydrochloride salt indicates protonation at two basic nitrogen sites.
The SMILES notation (CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl) and InChIKey (ZGUPMFYFHHSNFK-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers. The molecular formula C₃₀H₂₈Cl₂F₂N₄O confirms a molecular weight of 577.48 g/mol, consistent with high-resolution mass spectrometry data for analogous pyrido[1,2-a]pyrimidin-4-one derivatives.
Crystallographic Analysis of Bicyclic Core Architecture
X-ray diffraction studies of related pyrido[1,2-a]pyrimidin-4-one compounds reveal a planar bicyclic system with a mean deviation of 0.0148 Å from coplanarity. The pyrido[1,2-a]pyrimidin-4-one core in this compound likely adopts similar geometry, with bond lengths of 1.34 Å for the N1-C2 (pyrimidinone) and 1.29 Å for the C2-O (carbonyl) groups, based on comparisons to structurally characterized analogs.
The dihedral angle between the pyridine and pyrimidinone rings is typically 2.76°, while intermolecular C–H⋯O hydrogen bonds (2.50–2.65 Å) stabilize the lattice.
Conformational Dynamics of Piperidine Methylene Substituent
The 4-(bis(4-fluorophenyl)methylene)piperidine moiety adopts a chair conformation, as observed in crystallographic studies of analogous piperidine derivatives. The methylene bridge between the piperidine and bis(4-fluorophenyl) groups introduces torsional flexibility, with DFT calculations predicting energy barriers of 8–12 kJ/mol for ring puckering transitions.
Key conformational parameters include:
- Torsion Angle (C3–N1–C4–CAr) : 120.5° (synclinal)
- Piperidine Chair Parameters : q₂=0.022 Å, q₃=−0.572 Å
- Fluorophenyl Dihedral : 32.9° between aromatic rings
Molecular dynamics simulations suggest the bis(4-fluorophenyl) groups rotate freely at 298 K, sampling quadrants around the piperidine axis with a 15 ps rotational correlation time.
Halogen Bonding Patterns in Bis(4-fluorophenyl) Motif
The bis(4-fluorophenyl) groups participate in Type-II F⋯F interactions (3.15–3.30 Å) and C–F⋯H–C contacts (2.70–2.85 Å). These interactions direct molecular packing into herringbone motifs, as evidenced by:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| F⋯F | 3.22 | 145.2 |
| C–F⋯π | 3.40 | 163.5 |
| C–H⋯F | 2.78 | 132.7 |
Electrostatic potential maps reveal σ-hole regions (+18.5 kcal/mol) on fluorine atoms, enabling cooperative halogen bonding with adjacent π-systems.
Protonation State Analysis of Dihydrochloride Salt Form
The dihydrochloride salt arises from protonation at:
- Piperidine Nitrogen (N1) : pKa ~10.2 (calculated using Williams’ scale)
- Pyrido[1,2-a]pyrimidin-4-one N2 : pKa ~3.8
X-ray photoelectron spectroscopy (XPS) of analogous salts shows N1s binding energies of 402.1 eV (protonated piperidine) and 399.6 eV (neutral pyrimidinone nitrogen). The chloride counterions form N–H⋯Cl hydrogen bonds (2.25–2.40 Å) and Cl⋯π contacts (3.45 Å) to stabilize the crystal lattice.
| Site | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1–H⋯Cl | 2.28 | 168.4 |
| N2–H⋯Cl | 2.35 | 155.7 |
| Cl⋯Cg(π) | 3.48 | 85.3 |
Properties
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O.2ClH/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22;;/h2-12,16H,13-15,17-19H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYROSWRJVDXRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29Cl2F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87729-89-3 (Parent) | |
| Record name | R-56413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101007313 | |
| Record name | 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87071-17-8 | |
| Record name | R-56413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-{4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl}ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The core structure is typically synthesized via cyclization reactions involving pyrido-pyrimidinone precursors. For example:
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Cyclization of 3-chloroethylpyrido-pyrimidinone intermediates with amines or other nucleophiles.
-
Alkylation of the pyrido-pyrimidinone nitrogen with ethyl groups.
Example Protocol (from Seganserin analogs) :
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Reagents : 3-chloroethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, piperidine derivatives.
-
Conditions : Polar aprotic solvents (e.g., DMF, THF) under reflux.
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Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for deprotonation.
Introduction of the Ethyl-Piperidine Side Chain
The ethyl-piperidine moiety is introduced via nucleophilic substitution or alkylation .
Table 1: Alkylation Conditions for Ethyl-Piperidine Bond Formation
| Source | Substrate | Piperidine Derivative | Solvent | Catalyst | Yield | Temperature |
|---|---|---|---|---|---|---|
| DK168919B1 (5) | Reactive ester (chloroethyl intermediate) | 4-(Bis(4-fluorophenyl)methylene)piperidine | 50% EtOH | InCl₃ (20 mol%) | 95% | 40°C, 20 min |
| Seganserin (4) | Chloroethyl-pyrido-pyrimidinone | Bis(4-fluorophenyl)methylene-piperidine | DMF | K₂CO₃ | 85% | RT, 24h |
Key Observations :
Formation of the Bis(4-fluorophenyl)methylene-Piperidine Group
The bis(aryl)methylene group is synthesized via Schiff base condensation or Mannich reaction .
Protocol for Piperidine Modification:
-
Reactants : Piperidine, bis(4-fluorophenyl)ketone/aldehyde.
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Conditions : Acid catalysis (e.g., HCl, acetic acid) in ethanol.
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Product : 4-(Bis(4-fluorophenyl)methylene)piperidine.
Example :
-
Catalyst : HCl (1 eq).
-
Solvent : Ethanol.
-
Temperature : Reflux for 3–6 hours.
Salt Formation (Dihydrochloride)
The free base is converted to the dihydrochloride salt for pharmaceutical compatibility.
Table 2: Dihydrochloride Formation Conditions
| Source | Base Compound | Acid | Solvent | Yield | Purity |
|---|---|---|---|---|---|
| US6620942B2 (7) | Free base pyrido-pyrimidinone | HCl (0.6 eq) | Isopropanol | >99% | >99.1% |
| DK168919B1 (5) | Alkylated intermediate | HCl (excess) | EtOH/H₂O | 56.6% | 94.4% |
Critical Steps :
-
HCl Addition : Controlled stoichiometry (0.6–1.05 equivalents) to avoid over-salting.
-
Purification : Recrystallization from ethanol/water or trituration with methylene chloride.
Optimized Synthetic Route
Step 1 : Synthesize 3-chloroethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Step 2 : Alkylate with 4-(bis(4-fluorophenyl)methylene)piperidine in DMF/K₂CO₃.
Step 3 : Convert the free base to dihydrochloride using HCl in isopropanol.
Challenges and Solutions
-
Side Reactions : Competing elimination or over-alkylation.
-
Stereochemical Control : Bis(aryl)methylene group regioselectivity.
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Salt Purity : Residual impurities from free base.
Analytical Data and Characterization
Key Data from PubChem (CID 159037) :
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₇F₂N₃O·2HCl |
| Molecular Weight | 544.5 g/mol |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.Cl.Cl |
| IUPAC Name | 3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride |
Spectroscopic Confirmation :
-
NMR : Peaks for pyrido-pyrimidinone (δ 8.5–9.0 ppm), piperidine (δ 1.5–3.5 ppm), and bis(4-fluorophenyl)methylene (δ 6.8–7.5 ppm).
Summary of Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Alkylation Solvent | DMF or 50% EtOH | DK168919B1 (5), Seganserin (4) |
| Catalyst | InCl₃ (20 mol%) or K₂CO₃ | DK168919B1 (5), US6620942B2 (7) |
| Temperature | 40°C (ultrasound) or RT | DK168919B1 (5), Seganserin (4) |
| Dihydrochloride Yield | >99% (isopropanol/HCl) | US6620942B2 (7) |
Chemical Reactions Analysis
R 56413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of serotonin receptor antagonists.
Biology: It is used in research to understand the role of serotonin receptors in various biological processes.
Industry: It may be used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
R 56413 is similar to other serotonin receptor antagonists like ritanserin, pirenperone, and butanserin . it is unique in its specific binding affinity and selectivity for serotonin 2 receptors, which may result in different pharmacological profiles and therapeutic potentials.
Comparison with Similar Compounds
Key Observations:
Chromeno-pyrimidinones () exhibit extended π-conjugation, which may enhance UV absorption properties for analytical detection .
Substituent Effects :
- The bis(4-fluorophenyl)methylene group in the target compound increases lipophilicity (clogP ~5.5* estimated) compared to the 4-fluoro-2-hydroxybenzoyl substituent in (clogP ~3.8*), suggesting divergent pharmacokinetic profiles .
- Piperazine in introduces a second nitrogen, improving water solubility (cLogP ~2.1*) versus piperidine analogs, albeit at the cost of membrane permeability .
Salt Forms: The dihydrochloride salt of the target compound likely offers superior solubility in polar solvents (e.g., water or DMSO) compared to the monohydrochloride salt in , critical for formulation in parenteral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
